3-[2-(3-Nitrophenyl)ethenyl]benzonitrile

Catalog No.
S16072260
CAS No.
62205-21-4
M.F
C15H10N2O2
M. Wt
250.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[2-(3-Nitrophenyl)ethenyl]benzonitrile

CAS Number

62205-21-4

Product Name

3-[2-(3-Nitrophenyl)ethenyl]benzonitrile

IUPAC Name

3-[2-(3-nitrophenyl)ethenyl]benzonitrile

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C15H10N2O2/c16-11-14-5-1-3-12(9-14)7-8-13-4-2-6-15(10-13)17(18)19/h1-10H

InChI Key

ISKHVGAZWXYGGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=CC2=CC(=CC=C2)[N+](=O)[O-]

3-[2-(3-Nitrophenyl)ethenyl]benzonitrile is a chemical compound with the molecular formula C15H10N2O2C_{15}H_{10}N_{2}O_{2} and an average mass of approximately 250.257 g/mol. This compound features a nitrile group, which is a carbon triple-bonded to nitrogen, and a nitrophenyl group, indicating the presence of a nitro substituent on a phenyl ring. The structure of 3-[2-(3-Nitrophenyl)ethenyl]benzonitrile includes a vinyl linkage connecting the nitrophenyl group to a benzonitrile moiety, making it an interesting target for various

  • Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid under acidic or basic conditions.
  • Reduction: The nitro group can be reduced to an amine, which could potentially alter the biological activity of the compound.
  • Electrophilic Substitution: The aromatic rings may participate in electrophilic substitution reactions, allowing for further functionalization.

Research indicates that compounds similar to 3-[2-(3-Nitrophenyl)ethenyl]benzonitrile exhibit various biological activities, including anticancer properties. The presence of the nitrophenyl group is often associated with enhanced biological activity due to its ability to interact with biological targets such as enzymes and receptors. Studies have shown that related compounds can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Synthesis of 3-[2-(3-Nitrophenyl)ethenyl]benzonitrile can be achieved through several methods:

  • Wittig Reaction: This method involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. In this case, a suitable phosphonium ylide could react with appropriate carbonyl precursors to yield the desired vinyl compound .
  • Aldol Condensation: This reaction could also be utilized to form the double bond between the phenyl groups, followed by nitration to introduce the nitro group.
  • Direct Nitration: The introduction of the nitro group can be accomplished through electrophilic aromatic substitution using concentrated nitric acid and sulfuric acid on an appropriate phenolic precursor.

3-[2-(3-Nitrophenyl)ethenyl]benzonitrile has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for cancer therapies.
  • Materials Science: Its unique structural features may allow it to be used in organic electronics or as a fluorescent probe in various applications.
  • Chemical Research: It serves as an intermediate for synthesizing more complex organic molecules.

Interaction studies involving 3-[2-(3-Nitrophenyl)ethenyl]benzonitrile typically focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its effects on cell lines and determine cytotoxicity or other biological responses.

Such studies are crucial for understanding the compound's mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 3-[2-(3-Nitrophenyl)ethenyl]benzonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-[2-(4-Nitrophenyl)ethenyl]benzonitrileSimilar vinyl linkage but different nitro positionMay exhibit different biological activities
2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrileContains ethynyl groups instead of vinylPotentially different reactivity patterns
4-(3-Nitrophenyl)-1-benzenesulfonamideContains sulfonamide functionalityDifferent pharmacological properties

These compounds illustrate variations in functional groups and positions that may influence their chemical behavior and biological activity, highlighting the uniqueness of 3-[2-(3-Nitrophenyl)ethenyl]benzonitrile within this class of compounds.

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Exact Mass

250.074227566 g/mol

Monoisotopic Mass

250.074227566 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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